molecular formula C38H31N3O6 B15017517 bis(4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

bis(4-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate

Cat. No.: B15017517
M. Wt: 625.7 g/mol
InChI Key: PZUWZWXMFGFYCU-UHFFFAOYSA-N
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Description

1,4-BIS({4-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE: is a complex organic compound that features a combination of aromatic rings, imine groups, and nitro functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS({4-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE typically involves a multi-step process:

    Formation of the Imine Intermediate: The initial step involves the condensation of 2,3-dimethylbenzaldehyde with 4-aminobenzaldehyde under acidic conditions to form the imine intermediate.

    Coupling Reaction: The imine intermediate is then subjected to a coupling reaction with 2-nitrobenzene-1,4-dicarboxylic acid chloride in the presence of a base such as triethylamine. This step forms the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,4-BIS({4-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

1,4-BIS({4-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its imine and nitro functionalities.

Mechanism of Action

The mechanism of action of 1,4-BIS({4-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with molecular targets through its imine and nitro groups. These functionalities can participate in hydrogen bonding, π-π stacking, and electrostatic interactions with biological macromolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-BIS({4-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]PHENYL})BENZENE-1,4-DICARBOXYLATE: Similar structure but lacks the nitro group.

    1,4-BIS({4-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) 2-AMINOBENZENE-1,4-DICARBOXYLATE: Similar structure but contains an amino group instead of a nitro group.

Uniqueness

The presence of the nitro group in 1,4-BIS({4-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]PHENYL}) 2-NITROBENZENE-1,4-DICARBOXYLATE imparts unique electronic properties, making it more suitable for applications in organic electronics and materials science compared to its analogs.

Properties

Molecular Formula

C38H31N3O6

Molecular Weight

625.7 g/mol

IUPAC Name

bis[4-[(2,3-dimethylphenyl)iminomethyl]phenyl] 2-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C38H31N3O6/c1-24-7-5-9-34(26(24)3)39-22-28-11-16-31(17-12-28)46-37(42)30-15-20-33(36(21-30)41(44)45)38(43)47-32-18-13-29(14-19-32)23-40-35-10-6-8-25(2)27(35)4/h5-23H,1-4H3

InChI Key

PZUWZWXMFGFYCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C(=O)OC4=CC=C(C=C4)C=NC5=CC=CC(=C5C)C)[N+](=O)[O-])C

Origin of Product

United States

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